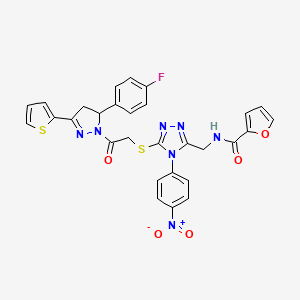
5-Bromo-4-méthylsulfanylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methylsulfanylpyridin-2-amine: is a chemical compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylsulfanyl group at the 4th position, and an amine group at the 2nd position
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-methylsulfanylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound is investigated for its potential biological activities. Pyridine derivatives are known for their pharmacological properties, and 5-Bromo-4-methylsulfanylpyridin-2-amine may serve as a lead compound in drug discovery .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for more complex chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylsulfanylpyridin-2-amine typically involves the palladium-catalyzed Suzuki cross-coupling reaction . This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the Suzuki cross-coupling reaction remains a cornerstone for the synthesis of such pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-methylsulfanylpyridin-2-amine can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Substituted Pyridines: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Complex Pyridine Derivatives: From coupling reactions.
Mécanisme D'action
The exact mechanism of action of 5-Bromo-4-methylsulfanylpyridin-2-amine is not well-documented. like other pyridine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methylsulfanyl groups could influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-4-methylpyridin-2-amine
- 4-Methylsulfanylpyridin-2-amine
Uniqueness: 5-Bromo-4-methylsulfanylpyridin-2-amine stands out due to the combination of the bromine atom and the methylsulfanyl group on the pyridine ring.
Propriétés
IUPAC Name |
5-bromo-4-methylsulfanylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYEUDAHCJLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)

![3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)

![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)

![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)


